3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxybenzene-1-sulfonamide
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Overview
Description
3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxybenzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a thiophene ring, and a methoxybenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents to ensure the process is economically viable.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution typically requires a strong acid catalyst, such as sulfuric acid or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s sulfonamide group suggests potential antibacterial or antifungal properties.
Medicine: It may be investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxybenzene-1-sulfonamide would depend on its specific application. In a biological context, the sulfonamide group could inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition would prevent the bacteria from synthesizing folic acid, which is essential for their growth and replication .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
What sets 3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxybenzene-1-sulfonamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. The presence of both a sulfonamide group and a thiophene ring suggests potential for diverse reactivity and applications in various fields.
Properties
IUPAC Name |
3-chloro-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4S2/c1-15(18,8-11-5-6-22-9-11)10-17-23(19,20)12-3-4-14(21-2)13(16)7-12/h3-7,9,17-18H,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRMTUOZWUHTFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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